

Spectroscopic and Structural Analysis of Einecs 301-950-1

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Compound of Interest

Compound Name: *Einecs 301-950-1*

Cat. No.: *B12695141*

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A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound identified by Einecs number 301-950-1. This substance is a 1:1 compound of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol. While direct spectroscopic analysis of the combined compound is not readily available in public databases, this guide presents a detailed examination of the spectroscopic properties of its primary constituent, 2,4,6-trichlorophenol. The molecular formula of the compound is C₁₂H₁₈Cl₃NO₄, and it has a molecular weight of 346.63 g/mol. Understanding the spectroscopic signature of 2,4,6-trichlorophenol is critical for researchers working with this compound, particularly in the fields of analytical chemistry, environmental science, and drug development.

Spectroscopic Data for 2,4,6-Trichlorophenol

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-trichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data for 2,4,6-trichlorophenol provide key insights into its aromatic structure.

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	Singlet	2H	Ar-H
~5.8	Singlet	1H	Ar-OH

^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~148	C-OH
~129	C-Cl
~128	C-H

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).
- Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3600	Broad, Medium	O-H stretch (hydroxyl group)
~3050-3100	Sharp, Weak	Aromatic C-H stretch
~1450-1600	Medium	Aromatic C=C ring stretch
~1200-1300	Strong	C-O stretch
~600-800	Strong	C-Cl stretch

Experimental Protocol: IR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:**
 - **KBr Pellet:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Nujol Mull:** The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
 - **Solution:** The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid cell.

- **Data Acquisition:** A background spectrum (of the KBr pellet, Nujol, or solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
196, 198, 200	High	$[M]^+$, $[M+2]^+$, $[M+4]^+$ (Molecular ion cluster due to three chlorine isotopes)
160, 162, 164	Medium	$[M-HCl]^+$
132, 134	Medium	$[M-Cl-CO]^+$
97	Low	$[C_5H_2O]^+$
62	Low	$[C_5H_2]^+$

Experimental Protocol: Mass Spectrometry

- **Instrumentation:** A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Ionization Method:** Electron ionization (EI) is a common method for volatile compounds like 2,4,6-trichlorophenol. In EI, the sample is bombarded with a high-energy electron beam.
- **Data Acquisition:** The instrument is set to scan a specific mass range (e.g., m/z 40-300). The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

quadrupole).

- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Formation of Einecs 301-950-1

The compound **Einecs 301-950-1** is formed through an acid-base reaction between 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The acidic phenolic proton of 2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an ionic salt.

Caption: Formation of **Einecs 301-950-1** from its constituent molecules.

Conclusion

This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key component of **Einecs 301-950-1**. The provided NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers. While direct spectroscopic information for the complete compound is lacking, the data presented here for its acidic component provides a strong foundation for its characterization and analysis. Further research to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to provide a more complete understanding of its chemical properties.

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